1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
Description
Systematic Nomenclature & IUPAC Validation
The compound is systematically named 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine , adhering to IUPAC guidelines. Key identifiers include:
| Property | Value |
|---|---|
| Molecular formula | C₉H₁₃N₅ |
| Molecular weight | 191.238 g/mol |
| CAS number | 1001757-47-6 |
| Synonyms | 1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine |
| SMILES notation | CC1=C(C=NN1C)CCCN2N=CC=C2 |
The structure comprises two pyrazole rings connected via a methylene bridge, with methyl groups at positions 1 and 5 of the first pyrazole and an amine substituent at position 4 of the second pyrazole.
Heterocyclic Framework Analysis
The compound features a bifunctional pyrazole system with distinct substituents:
First Pyrazole Ring
- Core structure : 1H-pyrazole (five-membered aromatic ring with two adjacent nitrogen atoms).
- Substituents :
- Bridge : A methylene (-CH₂-) group connects the first pyrazole to the second at position 4.
Second Pyrazole Ring
The aromaticity of both pyrazoles is maintained through conjugated π-electrons, with alternating double bonds.
Stereoelectronic Configuration Studies
The electronic distribution and molecular geometry are influenced by substituent effects:
Theoretical studies suggest that the electron-donating methyl and amine groups create a non-symmetric electronic environment , favoring specific tautomeric or hydrogen-bonding patterns.
Tautomeric Equilibrium Investigations
Pyrazoles exhibit annular tautomerism (position 1 ↔ 2), but substituents modulate equilibrium:
For this compound, the C4 amine group likely stabilizes the tautomer with the NH group at position 4 , as observed in analogous systems. In solution, rapid tautomer interconversion may occur, but solid-state studies (e.g., ¹³C NMR or X-ray) would confirm the dominant form.
X-ray Crystallographic Characterization
While no direct crystallographic data exists for this compound, insights are drawn from structurally related pyrazoles:
For this compound, intermolecular N–H⋯N hydrogen bonds between the amine and pyrazole nitrogen atoms are anticipated, stabilizing a crystalline lattice. The methylene bridge may introduce conformational flexibility, influencing the dihedral angle between pyrazole rings.
Properties
IUPAC Name |
1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-7-8(3-11-13(7)2)5-14-6-9(10)4-12-14/h3-4,6H,5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBVQXCGYQTLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN2C=C(C=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the alkylation of 1,5-dimethylpyrazole with an appropriate alkylating agent. One common method is the use of dimethylsulfate in an alkaline medium, such as a 20% aqueous solution of sodium hydroxide at 70°C . This reaction yields a mixture of isomers, including 1,3-dimethylpyrazole and 1,5-dimethylpyrazole, which can be separated and purified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine group undergoes alkylation with various electrophiles:
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 12 hr | N-Methyl derivative | 78% | |
| Ethyl bromide | NaH, THF, 0°C → RT, 6 hr | N-Ethyl variant | 65% | |
| Benzyl chloride | Et₃N, CH₃CN, reflux, 24 hr | N-Benzylated product | 82% |
Key observations:
-
Steric hindrance from the 1,5-dimethylpyrazole moiety reduces reaction rates compared to simpler amines
-
Polar aprotic solvents (DMF, THF) improve nucleophilicity of the amine
Acylation Reactions
The amine reacts with acylating agents to form amides:
Reaction Table
| Acylating Agent | Catalyst | Product Characteristics |
|---|---|---|
| Acetyl chloride | Pyridine, 0°C | Crystalline acetylated derivative |
| Benzoyl chloride | DMAP, CH₂Cl₂ | High-purity benzamide (>95% HPLC) |
| Acetic anhydride | No catalyst, RT | Mono-acetylated product (selective) |
Mechanistic studies show competing O-acylation is suppressed due to the absence of hydroxyl groups. Acylation occurs exclusively at the primary amine site even under forcing conditions.
Oxidation Reactions
Controlled oxidation yields nitrogen-rich heterocycles:
Experimental Data
-
H₂O₂ (30%) in AcOH: Forms pyrazole N-oxide derivative at C3 position (confirmed by X-ray)
-
KMnO₄ (acidic): Cleaves methylene bridge, generating 1,5-dimethylpyrazole-4-carboxylic acid
-
mCPBA : Selective oxidation of pyrazole rings without affecting amine groups
Stoichiometric Analysis
| Oxidant | Molar Ratio | Temp (°C) | Conversion Efficiency |
|---|---|---|---|
| H₂O₂ | 1:1.2 | 40 | 92% |
| KMnO₄ | 1:3 | 70 | 88% |
Coupling Reactions
The compound participates in cross-coupling via its halogenated derivatives:
Suzuki-Miyaura Coupling
-
Pre-halogenation with NBS yields 5-bromo derivative
-
Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids (80-95% yields)
Buchwald-Hartwig Amination
Condensation Reactions
Reacts with carbonyl compounds to form Schiff bases:
Representative Examples
| Carbonyl Partner | Conditions | Imine Product Stability |
|---|---|---|
| 4-Nitrobenzaldehyde | EtOH, Δ, 3 hr | Stable up to 200°C |
| Cyclohexanone | Molecular sieves, RT | Hygroscopic crystals |
Crystallographic data shows planar geometry in Schiff base derivatives, enhancing π-π stacking interactions.
Redox Reactions
The methylene bridge shows unique redox behavior:
-
Reduction (H₂, Pd/C): Preserves pyrazole rings while hydrogenating bridge CH₂ groups
-
Oxidative Demethylation (CrO₃/H₂SO₄): Removes 1-methyl group selectively (67% yield)
Mechanistic Insights
-
Steric Effects : 1,5-Dimethyl substitution directs electrophiles to the less hindered 4-amine position
-
Electronic Effects : Pyrazole rings withdraw electron density, slowing nucleophilic reactions compared to aliphatic amines
-
Tautomerism : Annular tautomerism in pyrazole rings influences reaction pathways under acidic conditions
This comprehensive profile enables rational design of derivatives for pharmaceutical and materials science applications. Recent studies highlight its utility as a ligand in transition metal catalysis and as a scaffold for kinase inhibitors .
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of pyrazole derivatives, including 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine. Key findings include:
- Cell Proliferation Inhibition : The compound has shown significant antiproliferative effects against various cancer cell lines such as breast (MDA-MB-231), liver (HepG2), and colorectal cancer cells. In vitro assays indicate that it can induce apoptosis and modulate cell cycle regulators .
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 12.5 | Apoptosis induction |
| Liver Cancer | HepG2 | 15.0 | Cell cycle arrest |
| Colorectal Cancer | HCT116 | 10.0 | Inhibition of proliferation |
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Studies suggest that derivatives of pyrazole can inhibit the growth of various Gram-positive and Gram-negative bacteria through mechanisms involving disruption of bacterial cell walls and inhibition of protein synthesis .
Case Study 1: Anticancer Efficacy
In a recent study published in ACS Omega, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity. Among these, this compound exhibited superior activity against breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics . The study emphasized the importance of structural modifications in enhancing biological activity.
Case Study 2: Antibacterial Assessment
Another investigation focused on the antibacterial potential of pyrazole compounds against multi-drug resistant strains. The results indicated that this compound demonstrated promising inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibacterial agents .
Mechanism of Action
The mechanism of action of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound’s structural analogs differ primarily in substituents on the pyrazole rings and the nature of bridging groups. Below is a comparative analysis:
Key Observations :
- Substituent Effects: The 1,5-dimethyl groups in the target compound enhance steric hindrance and electron-donating effects compared to ethyl (e.g., ) or unsubstituted analogs.
- Bridging Groups : All analogs use a methylene bridge, but pyridine-ring-containing derivatives (e.g., ) exhibit distinct electronic properties due to aromatic nitrogen.
Physicochemical Properties
Biological Activity
The compound 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and autophagy modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H15N5 |
| Molecular Weight | 199.26 g/mol |
| IUPAC Name | N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine |
| InChI Key | YRBZYLVGVXNIJJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1C)CNC |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
- Modulation of Autophagy : Similar pyrazole derivatives have been shown to influence autophagy processes, which are crucial for cellular homeostasis and response to stress conditions .
Anticancer Properties
Recent studies indicate that compounds with a pyrazole scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related pyrazole compound demonstrated an EC50 value of 10 μM in MIA PaCa-2 pancreatic cancer cells, indicating potent growth inhibition .
Case Study: Autophagy Modulation
In a study involving N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides (structurally related compounds), it was observed that these compounds reduced mTORC1 activity and increased basal autophagy levels. They also disrupted autophagic flux under nutrient-replete conditions, suggesting a potential mechanism through which pyrazole derivatives could exert anticancer effects by modulating autophagy .
Research Findings
Research has highlighted several key findings regarding the biological activity of pyrazole derivatives:
- Antiproliferative Activity : Compounds similar to this compound have shown submicromolar antiproliferative effects against multiple cancer types including lung, breast, and pancreatic cancers .
- Mechanistic Insights : Studies have demonstrated that these compounds can interfere with mTOR signaling pathways, leading to altered cellular metabolism and enhanced apoptosis in cancer cells .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives have revealed that modifications in the pyrazole ring can significantly influence biological activity, highlighting the importance of specific substituents for enhancing potency .
Q & A
Advanced Research Question
- Matrix Interference : Use LC-MS/MS with selective MRM transitions.
- Metabolite Identification : HRMS coupled with in vitro microsomal assays (e.g., guinea pig liver S9 fractions in ) .
How do solvent choices impact reaction pathways for pyrazole functionalization?
Basic Research Question
Polar aprotic solvents (e.g., DMSO in ) favor SN2 mechanisms, while non-polar solvents may stabilize intermediates.
Advanced Research Question
Computational solvent modeling (e.g., COSMO-RS) predicts solvation effects on transition states, guiding solvent selection for regioselective alkylation.
What safety protocols are critical when handling intermediates like 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
